molecular formula C20H26N2O3 B2701873 (E)-2-cyano-N-cyclohexyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide CAS No. 444181-91-3

(E)-2-cyano-N-cyclohexyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide

Cat. No. B2701873
M. Wt: 342.439
InChI Key: KBSBVKXVCJQRIA-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications.



Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, and conditions used in the synthesis.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

Chemical reactions analysis involves understanding the reactions that the compound can undergo. This can include its reactivity, stability, and the products it can form.



Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves understanding the properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Safety And Hazards

Safety and hazards analysis involves understanding the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact.


Future Directions

Future directions can involve potential applications of the compound, areas for further research, and possible improvements to its synthesis.


properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-14(2)25-18-10-9-15(12-19(18)24-3)11-16(13-21)20(23)22-17-7-5-4-6-8-17/h9-12,14,17H,4-8H2,1-3H3,(H,22,23)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSBVKXVCJQRIA-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-cyclohexyl-3-[3-methoxy-4-(propan-2-yloxy)phenyl]prop-2-enamide

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